molecular formula C16H23N B12967749 2-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline

2-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12967749
M. Wt: 229.36 g/mol
InChI Key: UGVNTBVUSAJEOL-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound features a cyclohexylmethyl group attached to the nitrogen atom of the tetrahydroisoquinoline structure. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system. The cyclohexylmethyl group can be introduced through subsequent alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline has been studied for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is investigated for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for neurological disorders and as an analgesic.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in inflammatory processes. The exact pathways can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the cyclohexylmethyl group.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a methyl group instead of a cyclohexylmethyl group.

    2-Phenyl-1,2,3,4-tetrahydroisoquinoline: A compound with a phenyl group in place of the cyclohexylmethyl group.

Uniqueness

2-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the cyclohexylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity and ability to cross biological membranes, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

2-(cyclohexylmethyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C16H23N/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17/h4-5,8-9,14H,1-3,6-7,10-13H2

InChI Key

UGVNTBVUSAJEOL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CCC3=CC=CC=C3C2

Origin of Product

United States

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